
5-(Azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound characterized by the presence of a benzenesulfonyl group, a chlorophenyl group, and an oxazole ring
Métodos De Preparación
The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzenesulfonyl and chlorophenyl groups via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, resulting in the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can be compared with other similar compounds, such as:
1-(4-BENZENESULFONYL-2-BENZHYDRYL-OXAZOL-5-YL)-PIPERIDINE: This compound shares the benzenesulfonyl and oxazole groups but differs in the presence of a piperidine ring instead of an azepane ring.
4-(1,3-OXAZOL-2-YL)BENZENESULFONYL CHLORIDE: This compound has a similar oxazole and benzenesulfonyl structure but lacks the chlorophenyl group. The uniqueness of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H21ClN2O3S |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H21ClN2O3S/c22-18-13-7-6-12-17(18)19-23-20(28(25,26)16-10-4-3-5-11-16)21(27-19)24-14-8-1-2-9-15-24/h3-7,10-13H,1-2,8-9,14-15H2 |
Clave InChI |
KPXGJEBXBLUKGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


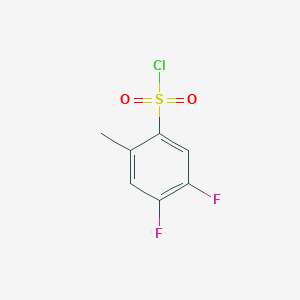
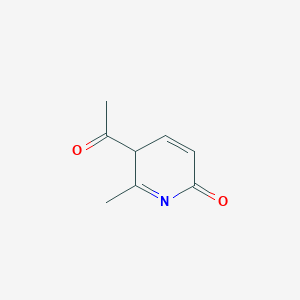
![3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B15132955.png)
![5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132967.png)

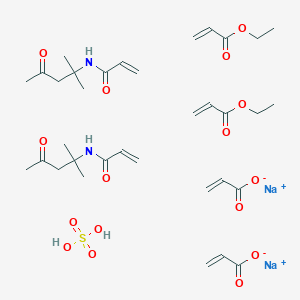
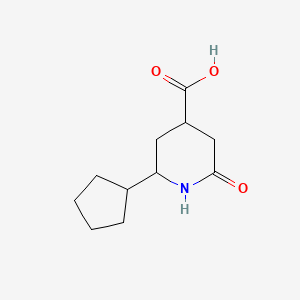
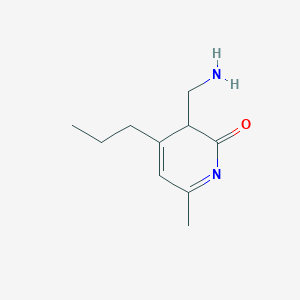
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,3-diazinan-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B15132981.png)

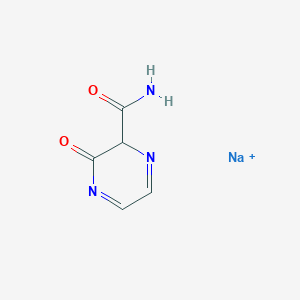
![N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxo-5H-pyrimidin-3-ium-5-yl)phenyl]propanoate](/img/structure/B15133001.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133005.png)
